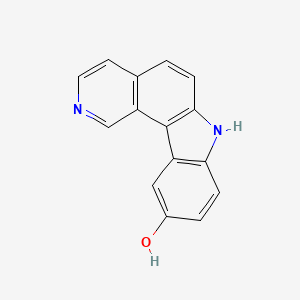
7H-Pyrido(4,3-c)carbazol-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrido(4,3-c)carbazol-10-ol is an aromatic heterocyclic compound with the molecular formula C15H10N2O. It features a tricyclic structure consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrido(4,3-c)carbazol-10-ol typically involves the quaternization of the pyridinic nitrogens of different isomeric 7H-pyridocarbazole rings with halogenoamino alicyclic or aliphatic chains . This process can be carried out under various conditions, depending on the desired properties of the final product.
Industrial Production Methods
similar compounds are often produced through selective crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
7H-Pyrido(4,3-c)carbazol-10-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenoamino alicyclic or aliphatic chains for quaternization . The conditions for these reactions can vary, but they often involve specific pH levels and temperatures to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, quaternization reactions can produce various 7H-pyridocarbazole dimers with different properties .
Scientific Research Applications
7H-Pyrido(4,3-c)carbazol-10-ol has several scientific research applications, including:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound has been studied for its interactions with DNA and its potential as an antitumor agent.
Mechanism of Action
The mechanism of action of 7H-Pyrido(4,3-c)carbazol-10-ol involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to potential antitumor and antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Carbazole: An aromatic heterocyclic compound with a similar tricyclic structure, but without the pyridine ring.
Ellipticine: Another compound with a similar structure, known for its antitumor properties.
Uniqueness
7H-Pyrido(4,3-c)carbazol-10-ol is unique due to its specific tricyclic structure, which includes a pyridine ring. This structure allows for unique interactions with DNA and other molecular targets, making it valuable for specific scientific and medical applications .
Properties
CAS No. |
62099-84-7 |
|---|---|
Molecular Formula |
C15H10N2O |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
7H-pyrido[4,3-c]carbazol-10-ol |
InChI |
InChI=1S/C15H10N2O/c18-10-2-4-13-11(7-10)15-12-8-16-6-5-9(12)1-3-14(15)17-13/h1-8,17-18H |
InChI Key |
KTTXVLJSNQJARB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(N2)C=CC(=C3)O)C4=C1C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















